1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is an organic compound that features a unique combination of a tetrahydropyran ring and a thiophene ring linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of tetrahydro-2H-pyran-4-amine with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the urea moiety.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, while the thiophene and tetrahydropyran rings can engage in hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a different position of the thiophene ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(furan-3-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a thiophen-3-ylmethyl group.
Uniqueness: 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is unique due to the specific combination of the tetrahydropyran and thiophene rings, which imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(12-7-9-3-6-16-8-9)13-10-1-4-15-5-2-10/h3,6,8,10H,1-2,4-5,7H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXDXGBDLFGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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